molecular formula C23H12Cl2N2O2 B2484173 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one CAS No. 443106-37-4

6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one

Cat. No.: B2484173
CAS No.: 443106-37-4
M. Wt: 419.26
InChI Key: AKLCRXHBRPAYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazoline ring fused with a chromenone structure, both of which are substituted with chlorine and phenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinazoline Intermediate: The synthesis begins with the preparation of 6-chloro-4-phenylquinazoline. This can be achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic conditions.

    Coupling with Chromenone: The quinazoline intermediate is then coupled with a chromenone derivative. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

    Final Chlorination: The final step involves the chlorination of the coupled product to introduce the chlorine atoms at the desired positions. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline or chromenone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF with nucleophiles.

Major Products

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Reduced quinazoline or chromenone derivatives.

    Substitution: Substituted quinazoline or chromenone derivatives with various functional groups.

Scientific Research Applications

6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one has significant potential in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling and metabolic pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and oxidative stress, making it a potential candidate for therapeutic applications in cancer and other diseases.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenylquinazoline: Shares the quinazoline core structure but lacks the chromenone moiety.

    2H-chromen-2-one: Contains the chromenone structure but lacks the quinazoline ring.

    6-chloro-3-hydroxy-4-phenylquinazoline: Similar structure with a hydroxyl group instead of the chromenone moiety.

Uniqueness

6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one is unique due to the combination of the quinazoline and chromenone structures, which imparts distinct chemical and biological properties. This dual structure allows for diverse chemical reactivity and potential for multiple scientific applications.

Properties

IUPAC Name

6-chloro-3-(6-chloro-4-phenylquinazolin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2N2O2/c24-15-7-9-20-14(10-15)11-18(23(28)29-20)22-26-19-8-6-16(25)12-17(19)21(27-22)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLCRXHBRPAYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.